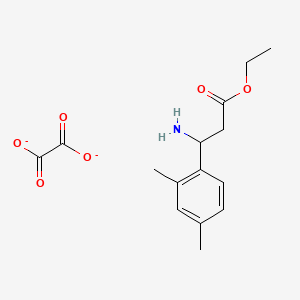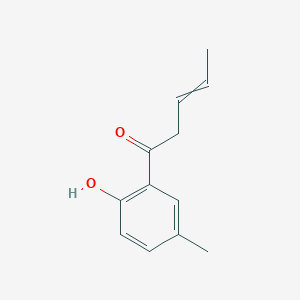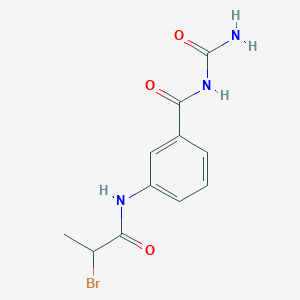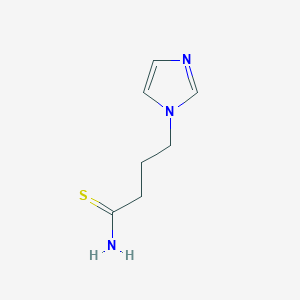![molecular formula C18H29N2O10- B14230796 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate CAS No. 524675-36-3](/img/structure/B14230796.png)
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate is a complex organic compound featuring a diazo group and a crown ether moiety
Méthodes De Préparation
The synthesis of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate typically involves the reaction of a diazo compound with a crown ether derivative. The reaction conditions often require the use of a base to deprotonate the diazo compound, facilitating its nucleophilic attack on the crown ether. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.
Reduction: Reduction of the diazo group can yield an amine or hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Applications De Recherche Scientifique
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate has several scientific research applications:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a photodynamic therapy agent due to its ability to generate reactive oxygen species upon irradiation.
Mécanisme D'action
The mechanism of action of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate involves the generation of reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate include other diazo compounds and crown ether derivatives. For example:
2-Diazo-1-(4-hydroxyphenyl)ethanone: A versatile photochemical and synthetic reagent used in similar applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
Propriétés
Numéro CAS |
524675-36-3 |
|---|---|
Formule moléculaire |
C18H29N2O10- |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2-diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate |
InChI |
InChI=1S/C18H30N2O10/c1-2-14(30-18(23)16(20-19)17(21)22)15-13-28-10-9-26-6-5-24-3-4-25-7-8-27-11-12-29-15/h14-15H,2-13H2,1H3,(H,21,22)/p-1 |
Clé InChI |
VPXPEIXKIIGZDO-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1COCCOCCOCCOCCOCCO1)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)

![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)

![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)


